molecular formula C12H9F3N2O2 B1445007 2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate CAS No. 1455104-41-2

2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate

Cat. No.: B1445007
CAS No.: 1455104-41-2
M. Wt: 270.21 g/mol
InChI Key: AUDKIQVBDXNKNS-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate is a chemical compound known for its unique structure and properties It consists of a trifluoroethyl group attached to a quinolin-3-yl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate typically involves the reaction of quinoline-3-amine with 2,2,2-trifluoroethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-3-yl carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinolin-3-yl carbamate derivatives with various functional groups.

    Reduction: Reduced quinoline derivatives with altered electronic properties.

    Substitution: Substituted products with different functional groups replacing the trifluoroethyl group.

Scientific Research Applications

2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The quinolin-3-yl carbamate moiety can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

2,2,2-trifluoroethyl N-(quinolin-3-yl)carbamate can be compared with similar compounds such as:

    2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate: Differing in the position of the quinoline attachment, which can affect its reactivity and binding properties.

    2,2,2-trifluoroethyl N-(quinolin-4-yl)carbamate: Another positional isomer with distinct chemical and biological properties.

    2,2,2-trifluoroethyl N-(pyridin-3-yl)carbamate: A related compound with a pyridine ring instead of quinoline, leading to different electronic and steric effects.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogs.

Biological Activity

2,2,2-Trifluoroethyl N-(quinolin-3-yl)carbamate is a fluorinated compound that has garnered attention due to its potential biological activities. The incorporation of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article aims to summarize the biological activity of this compound based on various studies, highlighting its antifungal properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

R=N quinolin 3 yl carbamate,CF3CH2C O O\text{R}=\text{N quinolin 3 yl carbamate},\quad \text{CF}_3\text{CH}_2\text{C O O}

The trifluoroethyl group is known for its electron-withdrawing properties, which can influence the compound's lipophilicity and overall biological activity.

Antifungal Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antifungal activity. For instance, a series of fluorinated quinoline analogs were synthesized and tested against various phytopathogenic fungi. The results indicated that certain derivatives showed good antifungal activity, with inhibition rates exceeding 80% against Sclerotinia sclerotiorum and Rhizoctonia solani .

Table 1: Antifungal Activity of Quinoline Derivatives

CompoundTarget FungusInhibition Rate (%)
2bS. sclerotiorum>80
2gR. solani80.8
2fP. capsicum58.1
Tebufloquin (Control)S. sclerotiorum75

This suggests that the trifluoroethyl group may enhance the antifungal efficacy of quinoline derivatives through structural modifications that improve interaction with fungal targets.

The mechanism by which trifluoromethyl-containing compounds exert their antifungal effects is not fully elucidated but may involve disruption of fungal cell membranes or interference with critical metabolic pathways. The electron-withdrawing nature of the trifluoromethyl group can enhance binding affinity to target enzymes or receptors within fungal cells .

Case Studies

In a study focused on the biological activity of substituted quinoline derivatives, it was found that specific substitutions could significantly alter their efficacy against mycobacterial species and fungi. For example, compounds with alkyl groups in the para position exhibited enhanced activity compared to those with electron-withdrawing groups . This highlights the importance of structural optimization in developing effective antifungal agents.

Table 2: Biological Activity Against Mycobacterial Species

CompoundTarget SpeciesActivity (Compared to Standards)
N-Cycloheptylquinoline-2-carboxamideM. tuberculosisHigher than isoniazid
N-(2-phenylethyl)quinoline-2-carboxamideM. kansasiiHigher than pyrazinamide

Properties

IUPAC Name

2,2,2-trifluoroethyl N-quinolin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-9-5-8-3-1-2-4-10(8)16-6-9/h1-6H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDKIQVBDXNKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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